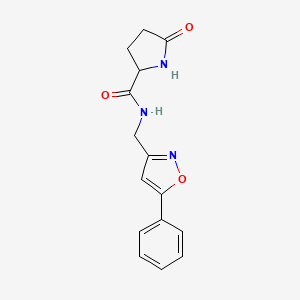

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPMAYXHUASARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cycloaddition for Isoxazole Core Formation

The 5-phenylisoxazole scaffold is typically constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. Benzaldehyde oxime serves as the precursor for the nitrile oxide, which is generated in situ using hydroxy(tosyloxy)iodobenzene (HTIB) under mild conditions. Reacting this nitrile oxide with propargyl alcohol affords 5-phenylisoxazole-3-ylmethanol (Scheme 1).

Scheme 1 :

- Benzaldehyde oxime + HTIB → Nitrile oxide

- Nitrile oxide + Propargyl alcohol → 5-Phenylisoxazole-3-ylmethanol

This method, reported by Jadhav et al., achieves regioselectivity >90% and yields of 75–85% under ambient conditions.

Conversion of Alcohol to Amine

The hydroxymethyl group at position 3 is converted to an aminomethyl group via a Mitsunobu reaction. Treatment of 5-phenylisoxazole-3-ylmethanol with phthalimide, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) yields the phthalimide-protated intermediate. Subsequent deprotection with hydrazine monohydrate provides 5-phenylisoxazole-3-ylmethylamine in 70–78% overall yield.

Table 1 : Comparison of Amine Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu + Deprotection | DEAD, PPh₃, Phthalimide | 78 | 95 |

| Mesylation + Ammonolysis | MsCl, NH₃ (aq) | 62 | 88 |

| Reductive Amination | NaBH₃CN, NH₄OAc | 55 | 82 |

The Mitsunobu approach is favored due to higher efficiency and milder reaction conditions compared to mesylation or reductive amination.

Synthesis of 5-Oxopyrrolidine-2-carboxylic Acid

Cyclization of Glutamic Acid Derivatives

Pyroglutamic acid (5-oxoproline), commercially available or synthesized via cyclization of L-glutamic acid under acidic conditions, serves as the pyrrolidinone precursor. Heating L-glutamic acid in hydrochloric acid at 80°C for 6 hours yields pyroglutamic acid in 90% yield (Scheme 2).

Scheme 2 :

L-Glutamic acid → (HCl, Δ) → Pyroglutamic acid

Carboxylic Acid Activation

Pyroglutamic acid is activated for amide coupling by conversion to its acyl chloride using thionyl chloride (SOCl₂) or via in situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The acyl chloride route achieves near-quantitative conversion but requires anhydrous conditions, while EDC/HOBt offers operational simplicity with yields of 85–92%.

Amide Bond Formation

Coupling Strategies

The final step involves coupling 5-phenylisoxazole-3-ylmethylamine with activated 5-oxopyrrolidine-2-carboxylic acid. EDC/HOBt-mediated coupling in dichloromethane (DCM) at 0–5°C for 12 hours affords the target compound in 80% yield (Scheme 3).

Scheme 3 :

5-Oxopyrrolidine-2-carboxylic acid + EDC/HOBt → Activated ester

Activated ester + 5-Phenylisoxazole-3-ylmethylamine → this compound

Table 2 : Coupling Reagent Efficiency

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DCM | 80 |

| HATU/DIEA | DMF | 78 |

| DCC/DMAP | THF | 72 |

EDC/HOBt is preferred due to minimal racemization and compatibility with acid-sensitive isoxazole moieties.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solid with >99% purity (HPLC). Structural confirmation is achieved through $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilizing pyroglutamic acid on Wang resin enables iterative coupling and deprotection steps. While advantageous for combinatorial libraries, this method requires specialized equipment and achieves lower yields (60–65%) compared to solution-phase synthesis.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for nitrile oxide generation and cycloaddition, reducing reaction times from hours to minutes. Process optimization studies indicate that HTIB-mediated cycloaddition at 25°C with a 10:1 alkyne:nitrile oxide ratio maximizes yield (88%) and minimizes byproducts.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

5-phenylisoxazole: Shares the isoxazole ring but lacks the pyrrolidine and carboxamide groups.

Pyrrolidine-2-carboxamide: Contains the pyrrolidine and carboxamide groups but lacks the isoxazole ring.

N-phenylpyrrolidine: Contains the pyrrolidine ring and a phenyl group but lacks the isoxazole ring and carboxamide group.

Uniqueness

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its combination of the isoxazole ring, pyrrolidine ring, and carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide, a synthetic organic compound, has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine carboxamides and is characterized by its unique structure, which includes a pyrrolidine ring, an isoxazole moiety, and a carbonyl group. Understanding its biological activity can pave the way for developing novel therapeutic agents.

The molecular formula of the compound is with a molecular weight of 285.30 g/mol. It has been identified under the CAS number 1236271-72-9. The structure includes functional groups that are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 285.30 g/mol |

| CAS Number | 1236271-72-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and coupling reactions. The formation of the pyrrolidine ring and the introduction of the isoxazole group are critical steps in its synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that certain derivatives can reduce cell viability significantly, indicating their potential as anticancer agents.

Key Findings:

- Compound Efficacy : Compounds with specific structural features exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.

- Structure-Activity Relationship (SAR) : The presence of free amino groups in certain derivatives correlated with increased anticancer activity, highlighting the importance of molecular structure in therapeutic efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Study Outcomes:

- Inhibition of Pathogens : Compounds demonstrated promising activity against resistant strains, suggesting their potential role in combating antibiotic resistance.

- Mechanism of Action : The exact mechanisms remain to be elucidated but may involve interference with bacterial cell wall synthesis or protein function.

Study on Anticancer Properties

A study evaluated various derivatives of 5-oxopyrrolidine in an A549 cell model:

- Methodology : Cells were treated with different concentrations (100 µM) for 24 hours, followed by MTT assays to assess viability.

- Results : Certain compounds reduced A549 cell viability to approximately 66%, indicating potent anticancer activity while showing minimal effects on non-cancerous cells.

Study on Antimicrobial Properties

Another study focused on antimicrobial efficacy:

- Pathogens Tested : Multidrug-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Findings : The tested compounds exhibited significant inhibitory effects against these pathogens, suggesting their utility in treating infections caused by resistant strains.

Q & A

Q. What are the primary synthetic routes for 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization of pyrrolidine precursors and coupling with isoxazole derivatives. Key steps require controlled conditions (e.g., anhydrous solvents, reflux temperatures) to optimize yields. Intermediates are monitored via HPLC for purity and NMR spectroscopy (¹H/¹³C) for structural confirmation. Critical functional groups (amide, ketone) are validated using FT-IR and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

X-ray crystallography (using SHELX programs for refinement ), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC, HMBC) are critical. For example, NOESY NMR can resolve stereochemistry at the pyrrolidine ring, while X-ray data confirm bond angles and torsional strain in the isoxazole-pyrrolidine junction .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic analyses of this compound?

Discrepancies between X-ray (rigid lattice) and solution-state NMR (dynamic conformers) may arise due to solvent effects or crystal packing. Use ab initio molecular dynamics simulations to model flexible regions, and validate with variable-temperature NMR. Cross-validate crystallographic data with SHELXL refinement parameters (e.g., R-factor < 5%) .

Q. What experimental strategies are recommended for probing structure-activity relationships (SAR) of this compound?

Design analogs by modifying the phenylisoxazole substituents (e.g., electron-withdrawing groups at the 5-position) and assess bioactivity via dose-response assays. Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) or kinases. Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How can researchers identify and validate biological targets for this compound?

Employ chemoproteomics (e.g., affinity-based protein profiling) using a biotinylated analog. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cell-based assays. Quantify target engagement using isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .

Q. What computational methods are suitable for predicting metabolic stability and off-target interactions?

Use in silico tools like SwissADME for predicting CYP450 metabolism and PAINS filters to exclude promiscuous binders. Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to model metabolite formation and off-target binding .

Q. How should researchers address inconsistencies in reactivity under varying pH or solvent conditions?

Conduct stability studies by incubating the compound in buffers (pH 3–10) and analyze degradation products via LC-MS. For solvent effects, compare reaction kinetics in polar aprotic (DMF) vs. nonpolar (toluene) solvents using Eyring plots to determine activation parameters .

Q. What strategies mitigate contradictions in biological activity across assay platforms?

Standardize assays using orthogonal methods (e.g., cell viability via MTT and ATP-lite). Control for batch-to-batch compound variability with QC protocols (HPLC purity >98%, Karl Fischer titration for residual solvents). Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

Table 2. Common Synthetic Pitfalls and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low yield in coupling step | Use HATU/DIPEA in DMF, 0°C → RT | |

| Epimerization during synthesis | Employ chiral auxiliaries (e.g., Evans oxazolidinones) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.